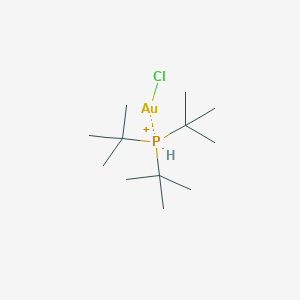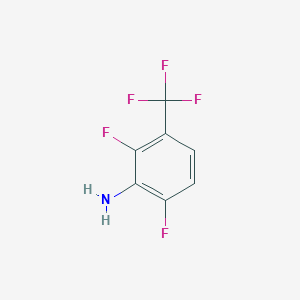
2,6-Difluoro-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Difluoro-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4F5N. It is a fluorinated aromatic amine, characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-(trifluoromethyl)aniline typically involves the fluorination of aniline derivatives. One common method is the halogenation of 2,6-dichloro-4-trifluoromethyl aniline, followed by a substitution reaction to introduce the fluorine atoms. The reaction conditions often involve the use of powdered iron and anhydrous ferric chloride as catalysts, with the reaction carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and optimized reaction conditions to ensure high yield and purity. The industrial methods also focus on the recovery and recycling of reagents to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Difluoro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding nitro compounds or reduction to form amines.
Coupling Reactions: It is also involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include substituted anilines, nitro compounds, and various aromatic derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Applications De Recherche Scientifique
2,6-Difluoro-3-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,6-Difluoro-3-(trifluoromethyl)aniline involves its interaction with molecular targets through its fluorine atoms and aromatic ring. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The compound can interact with enzymes and other biological molecules, potentially inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2,6-Difluoro-3-(trifluoromethyl)aniline include:
- 2,6-Dichloro-4-trifluoromethyl aniline
- 2,6-Difluoroaniline
- 2,4-Difluoroaniline
Uniqueness
What sets this compound apart from these similar compounds is the presence of both fluorine atoms and a trifluoromethyl group, which confer unique chemical properties such as increased reactivity and stability. These properties make it particularly valuable in the synthesis of complex organic molecules and in applications requiring high-performance materials .
Propriétés
Formule moléculaire |
C7H4F5N |
|---|---|
Poids moléculaire |
197.10 g/mol |
Nom IUPAC |
2,6-difluoro-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C7H4F5N/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2H,13H2 |
Clé InChI |
UNSGIEMHJDQDKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(F)(F)F)F)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt](/img/structure/B13147034.png)
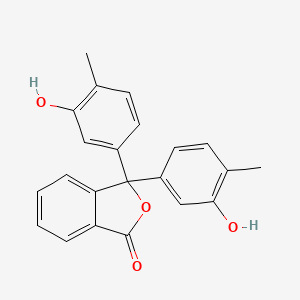

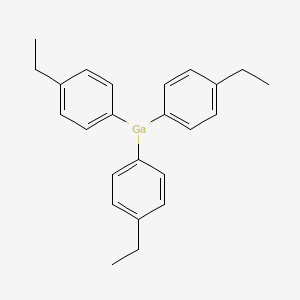
![Disodium 1-amino-4-[[4-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B13147047.png)
![3-Ethyl-1-iodoimidazo[1,5-a]pyridine](/img/structure/B13147057.png)
![(8S,9S,10R,13S,14S,17R)-17-((2S,3R)-3-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13147071.png)
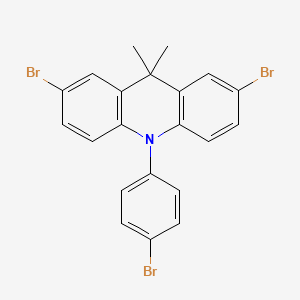
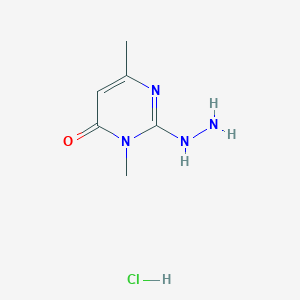
![2,2,3,3,4,4,4-Heptafluoro-N-[(trifluoroacetyl)oxy]butanamide](/img/structure/B13147085.png)

![1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea](/img/structure/B13147098.png)
